Field: Pharmacokinetics and Drug Delivery Systems
Summary of Application: Cilnidipine, a BCS class II drug, has poor water solubility, unreliable oral absorption, and poor bioavailability, making it a probable candidate for designing novel drug delivery .
Methods of Application: A study was conducted to formulate, optimize, and study in vitro and in vivo performance of cilnidipine-loaded liquisolid compacts. Solid-state characterization was performed by FTIR, DSC, SEM, and XRD. Preliminary screening was performed to select non-volatile solvent, carrier, and coating material based on flowable liquid retention potential .
Results or Outcomes: The formulated liquisolid compacts demonstrated increased dissolution and improved bioavailability compared to the pure drug and marketed formulation, making the formulation suitable for oral administration .
Field: Medicine - Hypertension Treatment
Summary of Application: Cilnidipine is used as an antihypertensive agent in the treatment of hypertension .
Methods of Application: In a pharmacokinetic study, Cilnidipine (1 mg/kg) and valsartan (1 mg/kg) were administered orally in rats, and blood samples were collected at time intervals of 0, 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, and 24 hours after dosing .
Results or Outcomes: The maximal concentration (Cmax) of Cilnidipine was observed to be 338 ± 13.85 ng/mL. The half-life of Cilnidipine was found to be 1.08 ± 0.21 hours .
Methods of Application: In a study named the Ambulatory Blood Pressure Control and Home Blood Pressure (Morning and Evening) Lowering by N-Channel Blocker Cilnidipine (ACHIEVE-ONE) trial, 615 Japanese patients were evaluated during 12 weeks of cilnidipine treatment using ambulatory BP monitoring (ABPM) .
Results or Outcomes: Following cilnidipine treatment, all 4 groups had lower 24-hour BP levels. The novelty of this CCB lies in the fact that it reduces BP using a two-directional approach rather than acting on a single cause of hypertension .
Field: Medicine - Cardiovascular Health
Summary of Application: The effectiveness of cilnidipine in protecting against vascular injury and myocardial ischemia was evaluated .
Methods of Application: In a study, cilnidipine and telmisartan were administered, and their effects on vascular injury, myocardial ischemia, and blood glucose regulation were evaluated .
Results or Outcomes: Cilnidipine alone was found to be less effective than telmisartan in lowering BP, as measured by Systolic Blood Pressure (SBP) and Mean Arterial Pressure (MAP) .
(Z)-Cinnamyl Cilnidipine is a synthetic compound characterized by its unique structure, which includes a cinnamyl moiety linked to the cilnidipine framework. The molecular formula for this compound is C27H28N2O7, and it features a complex arrangement of functional groups that contribute to its biological activity and chemical behavior. Cilnidipine itself is known as a dual blocker of L-type and N-type calcium channels, making (Z)-Cinnamyl Cilnidipine an interesting derivative with potential applications in pharmacology .
Cilnidipine, the parent compound, acts as a calcium channel blocker. It binds to L-type calcium channels in vascular smooth muscle cells, preventing calcium ions from entering the cells. This relaxation of smooth muscle cells leads to vasodilation and a decrease in blood pressure []. While the specific mechanism of (Z)-Cinnamyl Cilnidipine might be similar, its potential differences due to the Z-isomerism of the cinnamyl group require further investigation.
These reactions are essential for modifying the compound for further studies or applications in drug development .
(Z)-Cinnamyl Cilnidipine exhibits notable biological activity due to its calcium channel blocking properties. It has been shown to:
The synthesis of (Z)-Cinnamyl Cilnidipine typically involves several key steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound .
(Z)-Cinnamyl Cilnidipine has potential applications in various fields:
Interaction studies have shown that (Z)-Cinnamyl Cilnidipine interacts with various biomolecules, including:
These interactions are crucial for understanding its pharmacodynamics and therapeutic potential .
Several compounds share structural or functional similarities with (Z)-Cinnamyl Cilnidipine. These include:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Cilnidipine | 1,4-Dihydropyridine | Dual blocker of L/N-type calcium channels |
| Amlodipine | Dihydropyridine | Long-acting calcium channel blocker |
| Nicardipine | 1,4-Dihydropyridine | Selective L-type calcium channel blocker |
| Nifedipine | Dihydropyridine | Short-acting calcium channel blocker |
(Z)-Cinnamyl Cilnidipine stands out due to its unique combination of both cinnamyl and cilnidipine structures, providing distinct pharmacological properties not fully replicated by other similar compounds. Its dual action on calcium channels alongside potential neuroprotective effects makes it a unique candidate for further research and development .